2-(1,2,4-Oxadiazol-3-yl)propan-2-amine
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Overview
Description
“2-(1,2,4-Oxadiazol-3-yl)propan-2-amine” is a chemical compound that contains an oxadiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “this compound”, can be achieved through several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H15N3O.ClH/c1-4-5-6-10-7 (11-12-6)8 (2,3)9;/h4-5,9H2,1-3H3;1H . This indicates that the compound contains eight carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one chlorine atom .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring in “this compound” can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 205.69 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Stability
- Scalable Synthesis: A scalable synthesis method for 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide has been developed, using a process safety-driven strategy to select thermally stable compounds and defining optimal reaction parameters. This approach highlights the importance of protecting groups in enhancing the thermal stability of intermediates (Likhite et al., 2016).
Anticancer Potential
- Benzimidazoles Bearing Oxadiazole Nucleus: A study synthesized new compounds starting from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide, resulting in derivatives with significant anticancer activity. This research demonstrates the potential of 1,2,4-oxadiazoles in cancer treatment (Rashid et al., 2012).
- Thiazol-4-amine Derivatives: A series of thiazol-4-amine derivatives containing the 1,2,4-oxadiazol moiety showed good to moderate activity against various human cancer cell lines, highlighting its applicability in anticancer drug development (Yakantham et al., 2019).
Energetic Materials
- Multicyclic Oxadiazoles: Research into multicyclic oxadiazoles and 1-hydroxytetrazoles has led to the development of energetic materials with good thermal stability and high density. These compounds are designed based on 1,2,4-oxadiazole core for their potential use in energetic applications (Pagoria et al., 2017).
Materials Science
- Coplanar Bicyclic Backbones: The construction of coplanar bicyclic backbones combining 1,2,4-triazole and 1,2,4-oxadiazole has led to the creation of new energetic compounds. These materials exhibit prominent detonation performance and are suitable for use in energetic materials due to their satisfying thermal stabilities and mechanical sensitivities (Cao et al., 2021).
Peptidomimetic Building Blocks
- Synthesis of 1,2,4-oxadiazole Based Compounds: A study synthesized 1,2,4-oxadiazole based compounds as potential peptidomimetic building blocks. These structures contain protected amine and carboxyl or ester groups, highlighting their application in peptide mimetics (Jakopin et al., 2007).
Mechanism of Action
Target of Action
This compound belongs to the 1,2,4-oxadiazole class of compounds, which are known to interact with a variety of biological targets
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . The exact interaction of this compound with its targets would depend on the specific target and the compound’s chemical structure.
Biochemical Pathways
1,2,4-oxadiazoles have been reported to exhibit anti-infective properties, suggesting they may interact with pathways related to microbial growth and proliferation .
Result of Action
Given the known activities of 1,2,4-oxadiazoles, it is possible that this compound could have effects such as inhibiting microbial growth or modulating cellular signaling pathways .
Safety and Hazards
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus , suggesting potential future directions in drug discovery and development.
Properties
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(2,6)4-7-3-9-8-4/h3H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIPXOYOBZPPHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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